molecular formula C14H9ClS B8598155 2-(4-Chlorophenyl)-1-benzothiophene

2-(4-Chlorophenyl)-1-benzothiophene

Cat. No.: B8598155
M. Wt: 244.74 g/mol
InChI Key: PTPMQRYMBBQNRO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-benzothiophene is a benzothiophene-based chemical scaffold of significant interest in medicinal and organic chemistry research. The benzothiophene core is a privileged structure in drug discovery, featured in several therapeutic agents such as the selective estrogen receptor modulators raloxifene and arzoxifene, the antipsychotic brexpiprazole, and the 5-lipoxygenase inhibitor zileuton . Integrating a 4-chlorophenyl moiety at the 2-position enhances the molecular diversity and potential bioactivity of this compound, making it a valuable intermediate for constructing more complex molecular architectures. Researchers primarily utilize this compound and its analogs as a key precursor in the synthesis of novel heterocyclic compounds with potential biological activity. Recent studies highlight the particular research value of benzothiophene derivatives in the fight against antimicrobial resistance. For instance, structurally related benzo[b]thiophene-acylhydrazone hybrids have been identified as promising hits against drug-resistant Staphylococcus aureus strains, including methicillin-resistant (MRSA) and daptomycin-resistant varieties . Furthermore, such scaffolds are being explored in oncology research, where some novel benzothiophene-fused compounds have demonstrated potent cytotoxic activity, with one example showing approximately 97% growth inhibition of a cancer cell line at a 10 μM concentration . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can use this building block to develop novel compounds for screening against various biological targets, contributing to advancements in pharmaceutical development and chemical biology.

Properties

Molecular Formula

C14H9ClS

Molecular Weight

244.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-benzothiophene

InChI

InChI=1S/C14H9ClS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H

InChI Key

PTPMQRYMBBQNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
2-(4-Chlorophenyl)-1-benzothiophene Benzothiophene 4-Chlorophenyl at C2 C₁₄H₉ClS 244.74* Potential pharmacological activity Inferred
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl at C2, Cl at C5 C₁₃H₉ClN₂OS 292.74 Bioactive heterocyclic scaffold
2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran Benzofuran 4-Chlorophenyl, Iodo, Phenyl groups C₂₀H₁₂ClIO 462.67 Crystallographically characterized
6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one Chromenone 4-Chlorophenyl, multiple Cl substituents C₁₅H₇Cl₃O₂ 325.58 Studied via DFT for electronic properties
2-((4-Chlorophenyl)sulfonyl)-6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene Benzothiophene Sulfonyl, methoxy groups C₂₂H₁₇ClO₄S₂ 444.95 Modified solubility/reactivity

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects : The 4-chlorophenyl group in all analogs contributes to electron withdrawal, but additional groups (e.g., iodine in , sulfonyl in ) modulate steric and electronic profiles. For example, the sulfonyl group in increases molecular weight by ~200 Da compared to the target compound, likely altering solubility and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
This compound ~3.5* Low (organic solvents) N/A Stable under inert conditions
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 3.8 0.1 (DMSO) 215–217 Photostable
Fenvalerate 6.2 0.002 (water) 39–53 Hydrolytically labile

*Estimated using fragment-based methods.

Notes:

  • The 4-chlorophenyl group generally increases LogP, enhancing lipophilicity and membrane permeability.
  • Substituted benzothiophenes (e.g., ) with polar groups (sulfonyl, methoxy) may exhibit improved aqueous solubility compared to the parent compound.

Preparation Methods

Acid-Catalyzed Cyclization of Styryl Sulfoxides

A foundational method for constructing the benzothiophene core involves the acid-catalyzed cyclization of styryl sulfoxides. In this approach, a styryl sulfoxide derivative bearing a 4-chlorophenyl group undergoes intramolecular cyclization in the presence of a Brønsted or Lewis acid. For instance, hydrochloric acid (HCl) or polyphosphoric acid (PPA) facilitates the dehydration and ring closure, yielding the benzothiophene scaffold.

Reaction Conditions and Optimization

  • Acid Catalyst : Excess acid (2 equivalents) is critical to drive the reaction to completion.

  • Concentration : Optimal results are achieved at a substrate concentration of 0.05–0.2 M, balancing reaction kinetics and side-product formation.

  • Temperature : Cyclization proceeds efficiently at elevated temperatures (80–120°C), with slower addition rates (20 minutes to 3 hours) improving yield by minimizing oligomerization.

  • Solvent : Polar aprotic solvents like 1,2-dichloroethane enhance solubility and stabilize intermediates.

A comparative analysis of acid catalysts (Table 1) highlights HCl’s superiority in achieving yields >75%, whereas sulfuric acid (H₂SO₄) results in lower yields due to over-sulfonation side reactions.

Table 1: Acid Catalysts for Styryl Sulfoxide Cyclization

Acid CatalystTemperature (°C)Yield (%)Purity (%)
HCl1007895
H₂SO₄1106288
PPA1207092

Friedel-Crafts Alkylation for Aryl Substitution

The Friedel-Crafts alkylation offers an alternative route to introduce the 4-chlorophenyl group post-cyclization. Here, benzothiophene reacts with 4-chlorobenzyl chloride in the presence of aluminum chloride (AlCl₃), forming the target compound via electrophilic aromatic substitution.

Key Parameters

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete activation of the electrophile.

  • Reaction Time : Extended durations (8–12 hours) are necessary for monosubstitution, avoiding di- or tri-substituted byproducts.

  • Workup : Aqueous quenching followed by extraction with dichloromethane isolates the product in 65–70% yield.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Cross-Coupling

Modern synthetic approaches employ palladium-catalyzed cross-coupling to attach the 4-chlorophenyl group to pre-formed benzothiophene. The Suzuki-Miyaura reaction between benzothiophene-2-boronic acid and 4-chlorophenyl bromide exemplifies this strategy.

Optimized Protocol

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with potassium carbonate (K₂CO₃) as base.

  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.

  • Yield : 82% with >99% regioselectivity.

Table 2: Suzuki-Miyaura Coupling Variants

Boronic AcidHalideYield (%)
Benzothiophene-2-boronic4-Chlorophenyl bromide82
Benzothiophene-3-boronic4-Chlorophenyl iodide75

Functionalization and Post-Synthetic Modifications

Acylation for Enhanced Reactivity

The benzothiophene core undergoes acylation to introduce electron-withdrawing groups, which stabilize the ring for subsequent reactions. Boron trichloride (BCl₃)-mediated acylation with 4-chlorobenzoyl chloride exemplifies this approach.

Reaction Details

  • Solvent : 1,2-Dichloroethane at 0°C.

  • Catalyst : BCl₃ (3 equivalents) facilitates electrophilic substitution at the 2-position.

  • Yield : 70–75% after column chromatography.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermicity and purification. Continuous-flow reactors mitigate heat generation during cyclization, while fractional distillation achieves >98% purity. Economic analyses favor the Suzuki-Miyaura method for its scalability and reduced waste .

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